7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione
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Overview
Description
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a phenylpropylsulfanyl group attached to a purine core. The purine core is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or methyl bromide in the presence of a base.
Addition of the Phenylpropylsulfanyl Group: The phenylpropylsulfanyl group can be attached through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the purine core or the phenylpropylsulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Ammonia, primary amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives and thiol-reduced products.
Substitution: Amino-substituted and thiol-substituted derivatives.
Scientific Research Applications
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cell surface receptors and modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chlorobenzyl)-1,3-dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 8-[(3-Chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl and phenylpropylsulfanyl groups enhances its potential for diverse chemical reactions and biological activities compared to similar compounds.
Properties
CAS No. |
331841-49-7 |
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Molecular Formula |
C22H21ClN4O2S |
Molecular Weight |
440.95 |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C22H21ClN4O2S/c1-26-19-18(20(28)25-21(26)29)27(14-16-11-5-6-12-17(16)23)22(24-19)30-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13-14H2,1H3,(H,25,28,29) |
InChI Key |
ASOVLOAMRLAHTH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCC3=CC=CC=C3)CC4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
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